molecular formula C13H18O2 B12006578 3-(3,5-Dimethylphenyl)-3-methylbutanoic acid

3-(3,5-Dimethylphenyl)-3-methylbutanoic acid

Cat. No.: B12006578
M. Wt: 206.28 g/mol
InChI Key: XYQGTMYEDMIQGB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-methylbutanoic acid (CAS 53987-64-7) is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This carboxylic acid features a lipophilic backbone consisting of a 3,5-dimethylphenyl group attached to the 3-methylbutanoic acid structure, making it a potential intermediate for various synthetic and pharmaceutical research applications . While specific biological or mechanistic data for this compound is not widely reported in the available literature, its structure suggests potential utility as a building block in organic synthesis, particularly in the development of more complex molecules. Researchers may explore its use in medicinal chemistry, for instance, as a precursor for the synthesis of ester or amide derivatives, or as a scaffold in the search for novel bioactive compounds . The compound's defined structure and properties, confirmed by its unique InChIKey (XYQGTMYEDMIQGB-UHFFFAOYSA-N), ensure consistency and reproducibility in research settings . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-9-5-10(2)7-11(6-9)13(3,4)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

XYQGTMYEDMIQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-3-methylbutanoic acid typically involves the reaction of 3,5-dimethylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed Suzuki coupling reaction, where 3,5-dimethylphenylboronic acid reacts with an alkyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial Production Methods

Industrial production of 3-(3,5-Dimethylphenyl)-3-methylbutanoic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-3-methylbutanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substituents

  • 3,5-Dimethylphenyl vs. Halogenated Phenyl Groups :
    • The 3,5-dimethylphenyl group (as in the target compound) increases steric bulk and lipophilicity compared to halogenated analogs like 3,5-dichlorophenyl (Iprodione) or 3,5-bis(trifluoromethyl)phenyl (Compound 309 in ). Halogenation enhances electronegativity, affecting solubility and receptor binding .
  • Methoxy vs. Methyl Groups :
    • Methoxy substituents (e.g., in Metalaxyl) introduce polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl groups in the target compound .

Functional Group Variations

  • Carboxylic Acid vs.
  • Fluorination Effects :
    • Fluorinated analogs (e.g., 4,4,4-trifluoro derivative in ) show increased metabolic stability and altered electronic properties due to fluorine’s strong electron-withdrawing nature .

Biological Activity

3-(3,5-Dimethylphenyl)-3-methylbutanoic acid, also known as a derivative of isobutyric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The chemical formula for 3-(3,5-dimethylphenyl)-3-methylbutanoic acid is C13H18O2C_{13}H_{18}O_2. The compound features a branched aliphatic chain with a dimethyl-substituted aromatic ring, which may influence its lipophilicity and ability to penetrate biological membranes.

The biological activity of 3-(3,5-dimethylphenyl)-3-methylbutanoic acid is primarily attributed to its interaction with specific protein targets within cells. Preliminary studies suggest that it may act on pathways related to inflammation and cancer cell proliferation. The compound's structure allows it to mimic certain endogenous molecules, potentially interfering with receptor-ligand interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that 3-(3,5-dimethylphenyl)-3-methylbutanoic acid can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
  • Antitumor Properties : Preliminary data from animal models suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Metabolic Effects : There is evidence that this compound influences metabolic pathways related to lipid metabolism and glucose homeostasis.

Case Study 1: Anti-inflammatory Effects

A study conducted on macrophage cell lines showed that treatment with 3-(3,5-dimethylphenyl)-3-methylbutanoic acid resulted in a significant reduction of TNF-alpha and IL-6 levels. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.

Case Study 2: Antitumor Activity

In vivo studies using xenograft models revealed that administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis and decreased proliferation rates in treated tumors.

StudyModelKey Findings
MacrophagesReduced TNF-alpha and IL-6 production; inhibited NF-kB signaling
Xenograft TumorsDecreased tumor size; increased apoptosis; reduced proliferation

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of 3-(3,5-dimethylphenyl)-3-methylbutanoic acid, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Compound A3-Methylbutanoic AcidMild anti-inflammatory effects
Compound B4-Methylbenzoic AcidModerate cytotoxicity against cancer cells
3-(3,5-Dimethylphenyl)-3-methylbutanoic Acid Dimethyl-substituted aromatic ring Significant anti-inflammatory and antitumor activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3,5-dimethylphenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid derivatives. Optimizing ligand systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) in anhydrous THF at 80°C enhances yield. Purity validation through GC or HPLC (>95% purity) is critical, as noted in related phenylacetic acid derivative protocols .

Q. Which spectroscopic techniques are most effective for characterizing structural and chemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the phenyl and butanoic acid moieties. Mass spectrometry (MS) confirms molecular weight (240.3 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biochemical activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorometric or colorimetric) evaluate interactions with metabolic enzymes like cytochrome P450 isoforms. Cell viability assays (MTT or resazurin-based) in hepatic or cancer cell lines assess cytotoxicity. Dose-response curves (1–100 µM) identify IC₅₀ values .

Advanced Research Questions

Q. How do methyl substituent positions on the phenyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from 3,5-dimethyl groups reduces coupling efficiency compared to monosubstituted analogs. Computational studies (DFT) predict electron density distribution, while kinetic experiments under inert atmospheres (N₂/Ar) quantify rate differences. Compare with 2,5-dimethylphenyl derivatives to isolate positional effects .

Q. What experimental designs mitigate temporal degradation of the compound in long-term studies?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation products via LC-MS. Storage at -20°C in amber vials under nitrogen minimizes oxidation. Periodic NMR monitoring detects carboxylic acid degradation to ketones or alcohols .

Q. How can computational modeling predict binding affinities to enzymatic targets, and what validation methods are recommended?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with enzymes like cyclooxygenase-2 (COX-2). Validate predictions with Surface Plasmon Resonance (SPR) for kinetic binding constants (kₐ/kd) or Isothermal Titration Calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .

Q. In comparative studies, how does substitution on the phenyl ring alter pharmacokinetic properties?

  • Methodological Answer : LogP measurements (shake-flask method) compare lipophilicity of 3,5-dimethyl vs. 4-methyl analogs. In vivo PK studies (rodents) assess bioavailability and half-life. Metabolic stability in liver microsomes identifies oxidation hotspots via UPLC-QTOF-MS .

Methodological Considerations

  • Purity Assurance : Use certified reference materials (CRMs) for calibration, as emphasized in Kanto Reagent protocols for trifluoromethyl analogs .
  • Safety Protocols : Handle under inert atmospheres for moisture-sensitive intermediates, referencing Kanto Reagent storage guidelines (-20°C for phosphoramidites) .
  • Data Reproducibility : Report reaction yields with error margins (±5%) and biological activity data with triplicate measurements .

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